molecular formula C10H13BrN2O B13713540 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine

3-Amino-5-bromo-6-(cyclopentyloxy)pyridine

Cat. No.: B13713540
M. Wt: 257.13 g/mol
InChI Key: GFRVISNGZFZNAX-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-(cyclopentyloxy)pyridine is a brominated pyridine derivative characterized by a unique combination of substituents: an amino group (-NH₂) at position 3, a bromine atom at position 5, and a cyclopentyloxy group (-O-cyclopentyl) at position 4. This structure confers distinct chemical and physical properties, making it a compound of interest in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-6-cyclopentyloxypyridin-3-amine

InChI

InChI=1S/C10H13BrN2O/c11-9-5-7(12)6-13-10(9)14-8-3-1-2-4-8/h5-6,8H,1-4,12H2

InChI Key

GFRVISNGZFZNAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of a pyridine derivative followed by the introduction of the amino and cyclopentyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-(cyclopentyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form hydrogenated derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or Grignard reagents under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Amino-5-bromo-6-(cyclopentyloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, leading to modulation of their activity. The cyclopentyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Key Structural Features
3-Amino-5-bromo-6-(cyclopentyloxy)pyridine -NH₂ (C3), -Br (C5), -O-cyclopentyl (C6) Bulky cyclopentyloxy group enhances lipophilicity
3-Amino-6-bromopyridine -NH₂ (C3), -Br (C6) Simpler structure lacking oxygen-based substituents
5-Bromo-6-methoxypyridin-3-amine -NH₂ (C3), -Br (C5), -OCH₃ (C6) Methoxy group reduces steric hindrance
3-Amino-5-bromopyridine-2-carboxylic acid -NH₂ (C3), -Br (C5), -COOH (C2) Carboxylic acid group increases polarity

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3-Amino-6-bromopyridine 173.01 76–77 Not reported 1.710
5-Bromo-6-methoxypyridin-3-amine ~202.03 (estimated) Not reported Not reported Not reported
3-Amino-5-bromopyridine-2-carboxylic acid 231.03 (estimated) Not reported Not reported Not reported

Key Observations :

  • The cyclopentyloxy group in the target compound likely increases molecular weight (~280–300 g/mol estimated) and lipophilicity compared to analogs with smaller substituents like methoxy (-OCH₃) .
  • The amino and bromine groups are common across analogs, contributing to hydrogen bonding and halogen-based interactions in reactions .

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